6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-methylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-methylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-methylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, azetidinones, and pyridazinones. Common synthetic routes may involve:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Azetidinone synthesis: This step may involve the cyclization of a β-lactam precursor.
Coupling reactions: The final step often involves coupling the pyrazole and azetidinone moieties with the pyridazinone core under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-methylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its therapeutic potential for treating various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-methylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-methylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one include other pyridazinone derivatives with varying substituents. Examples include:
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
- 2-((1-(2-methylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(2-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-14-6-4-5-7-18(14)21(28)24-11-17(12-24)13-25-20(27)9-8-19(23-25)26-16(3)10-15(2)22-26/h4-10,17H,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMMWACFNUGJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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